molecular formula C26H36N6O3 B560071 Mps1-IN-2 CAS No. 1228817-38-6

Mps1-IN-2

Katalognummer B560071
CAS-Nummer: 1228817-38-6
Molekulargewicht: 480.6
InChI-Schlüssel: WELBJLUKWAJOQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mps1-IN-2 is a potent and selective inhibitor of Mps1 kinase . It is also known by its chemical name, 9-Cyclopentyl-2-[[2-ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one .


Molecular Structure Analysis

Mps1-IN-2 has an empirical formula of C26H36N6O3 and a molecular weight of 480.60 . Its structure includes a pyrimido[4,5-b][1,4]diazepin-6-one core, which is crucial for its inhibitory activity .


Physical And Chemical Properties Analysis

Mps1-IN-2 is a white to beige powder that is soluble in DMSO . It has a high purity, with an assay showing it to be ≥98% pure as determined by HPLC .

Wissenschaftliche Forschungsanwendungen

  • Mps1 as a Therapeutic Target in Cancer : Mps1 is crucial for maintaining the spindle assembly checkpoint and chromosome-microtubule attachments. Its high expression in cancer cells makes it a potential target for novel cancer therapeutics. Inhibitors like Mps1-IN-2 could induce aneuploidy and cell death in cancer cells, offering a therapeutic strategy (Tardif et al., 2011).

  • Role in Mitotic Checkpoint and Chromosome Stability : Mps1 is a key component of the spindle assembly checkpoint, ensuring proper distribution of chromosomes. Its expression is low in normal tissues but high in several cancers. Mps1 inhibitors have shown the ability to inhibit cancer cell proliferation and may serve as a biomarker for cancer diagnosis and prognosis (Xie et al., 2017).

  • Inhibition Leads to Aneuploidy and Mitotic Catastrophe : Inhibiting Mps1 leads to defects in mitosis, resulting in aneuploidy and formation of micronuclei. This disruption can trigger cell death mechanisms in cancer cells, suggesting the potential utility of Mps1 inhibitors in cancer therapy (Chu et al., 2008).

  • Potential for Rational Drug Design : The crystal structure of the Mps1 catalytic domain reveals insights into its interaction with inhibitors. This knowledge can assist in the rational design of more specific and potent Mps1 inhibitors, optimizing their therapeutic efficacy (Kwiatkowski et al., 2010).

  • Synergistic Effects with Other Cancer Therapies : Combining Mps1 inhibitors with other cancer treatments, such as microtubule-targeting drugs, can enhance therapeutic effects, indicating a potential strategy for improved cancer treatment regimens (Jemaà et al., 2013).

  • Exploring Non-Mitotic Functions : Recent research suggests that Mps1 might have roles beyond the mitotic checkpoint, including interactions with cellular components such as mitochondria. This expands the potential implications of Mps1 inhibition in cancer therapy (Zhang et al., 2016).

Safety And Hazards

The safety data sheet for Mps1-IN-2 suggests that it should be handled with good industrial hygiene and safety practice . It’s recommended to use protective equipment such as safety goggles and chemical-resistant gloves when handling Mps1-IN-2 .

Eigenschaften

IUPAC Name

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBJLUKWAJOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mps1-IN-2

Citations

For This Compound
23
Citations
BA Tannous, M Kerami… - Journal of the …, 2013 - academic.oup.com
… These inhibitors, MPS1-IN-1 and MPS1-IN-2, represented distinct chemical scaffolds; however, both displayed potent activity against MPS1. In the course of our medicinal chemistry …
Number of citations: 131 academic.oup.com
N Kwiatkowski, N Jelluma, P Filippakopoulos… - Nature chemical …, 2010 - nature.com
… a close analog of Mps1-IN-2, methoxy-Mps1-IN-2 (3), which … Mps1-IN-2 would not be expected to alter the overall binding mode of the molecule from what is seen for methoxy-Mps1-IN-2…
Number of citations: 249 www.nature.com
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org
M Choi, YH Min, J Pyo, CW Lee… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose Chromosomal instability is not only a hallmark of cancer but also an attractive therapeutic target. A diverse set of mitotic kinases maintains chromosomal …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
W Lan, DW Cleveland - Journal of Cell Biology, 2010 - rupress.org
… A first pair, Mps1-IN-1 and Mps1-IN-2, have half maximal inhibitory concentrations (IC 50 ) of between 100 and 300 nM (Kwiatkowski et al., 2010). In this issue, two more Mps1 inhibitors …
Number of citations: 97 rupress.org
J de Man, JCM Uitdehaag, N Willemsen-Seegers… - Cancer Research, 2016 - AACR
… The crystal structure, binding kinetics and cellular potency of NTRC 0066-0 were compared to that of other TTK inhibitors such as Mps1-IN-2, AZD-3146, Mps-BAY2b and Bay 1161909 …
Number of citations: 2 aacrjournals.org
JCM Uitdehaag, J de Man… - Journal of Molecular …, 2017 - Elsevier
… Mps1-IN-2 and AZ3146 contain a cyclopentyl that is not attached to the pyrimidine but to a neighboring ring. In its complex with TTK, Mps1-IN-2 is oriented in such a way that also the …
Number of citations: 41 www.sciencedirect.com
JM Elkins, J Wang, X Deng, MJ Pattison… - Journal of medicinal …, 2013 - ACS Publications
… Mps1-IN-2 bound to TTK is colored green. The additional atoms present in 25 that are not present in Mps1-IN-2 … (B) Surface of the TTK ATP-binding site around the inhibitor Mps1-IN-2. …
Number of citations: 42 pubs.acs.org
S Wang, M Zhang, D Liang, W Sun, C Zhang… - European Journal of …, 2019 - Elsevier
… According to the active site of Mps1 in complex with the analog of compound 9, Methoxy-Mps1-IN-2, one hydrogen bond was formed with residue Gly605 in the hinge. In the activation …
Number of citations: 23 www.sciencedirect.com
JCM Uitdehaag, J de Man, N Willemsen-Seegers… - 2017 - ars-853inhibitor.com
… Mps1-IN-2 and AZ3146 contain a cyclopentyl that is not attached to the pyrimidine, but to a neighboring ring. In its complex with TTK, Mps1- IN-2 is oriented in such a way that also the …
Number of citations: 0 ars-853inhibitor.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.